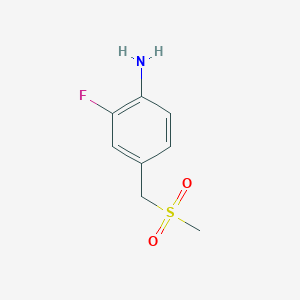

2-Fluoro-4-(methylsulfonylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-Fluoro-4-(methylsulfonylmethyl)aniline” involves the use of 2-fluoro-4-iodoaniline (206.8g,872.3mmol) in DMSO (1.1L), copper (II) trifluoromethanesulfonate-benzene complex (30.74g,61.1mmol), sodium methanesulfonate (106.9g,1.047mol) and N,N-dimethylethylenediamine (13.2mL,122mmol). The reaction vessel is then placed in an oil bath preheated to 120 °c and stirred overnight .Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-(methylsulfonylmethyl)aniline” is C7H8FNO2S . The molar mass is 189.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(methylsulfonylmethyl)aniline” are as follows :Aplicaciones Científicas De Investigación

Palladium- and Nickel-Catalyzed Amination

This study highlights the utility of palladium and nickel catalysts in the amination of aryl fluorosulfonates, demonstrating the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in facilitating complex reactions that form new C–N bonds. Such processes are pivotal in the development of pharmaceuticals and advanced materials (Hanley et al., 2016).

Electrochemical Synthesis in Polymer Science

The electrochemical formation of self-doped sulfonated polyaniline in a solution containing anhydrous fluorosulfonic acid highlights the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in polymer science. This research provides insights into the development of conductive polymers with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Fluorination Techniques in Organic Synthesis

Research on the oxidative fluorination of N-arylsulfonamides showcases the application of 2-Fluoro-4-(methylsulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. This method is crucial for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agricultural chemistry due to their enhanced bioactivity and stability (Buckingham et al., 2015).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction represents an important application in energy storage technologies. This research underscores the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in the development of advanced materials for batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

“2-Fluoro-4-(methylsulfonylmethyl)aniline” is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

“2-Fluoro-4-(methylsulfonylmethyl)aniline” can be used as intermediates in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process . Its future directions would likely involve further exploration of these applications.

Propiedades

IUPAC Name |

2-fluoro-4-(methylsulfonylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRKAKVSZOXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)